![molecular formula C15H9Br2NO B10931221 3,5-Bis(3-bromophenyl)isoxazole](/img/structure/B10931221.png)
3,5-Bis(3-bromophenyl)isoxazole
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Overview
Description
3,5-Bis(3-bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two 3-bromophenyl groups at the 3 and 5 positions. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3,5-Bis(3-bromophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity while minimizing waste and cost.
Chemical Reactions Analysis
3,5-Bis(3-bromophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of isoxazoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions are often other isoxazole derivatives with varying biological activities.
Scientific Research Applications
Synthesis of 3,5-Bis(3-bromophenyl)isoxazole
The synthesis of this compound typically involves several methodologies that leverage the reactivity of isoxazole derivatives. Common synthetic routes include:
- 1,3-Dipolar Cycloaddition : This method involves the reaction of nitrile oxides with alkenes or alkynes to form isoxazoles. The regioselectivity can be manipulated through the choice of substituents on the aromatic rings .
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields by utilizing microwave irradiation to facilitate the formation of isoxazole rings from precursors like oximes and aldehydes .
- Environmentally Friendly Approaches : Recent studies have emphasized green chemistry methods for synthesizing isoxazoles, such as using ionic liquids or ultrasound-assisted reactions which reduce waste and improve safety .
Anticancer Properties
This compound has shown promising anticancer activity across various studies:
- Inhibition of Tumor Growth : Compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives have been reported to inhibit cell proliferation in colon cancer and melanoma cell lines with IC50 values in the low micromolar range .
- Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and survival, such as p38 MAP kinase and FLT3 .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Inhibition of Leukotriene Biosynthesis : Isoxazole derivatives have been identified as potent inhibitors of leukotriene biosynthesis, which plays a critical role in inflammatory diseases. Some compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs .
- Cytokine Release Suppression : Certain isoxazoles have been shown to significantly suppress cytokine release in vitro, indicating potential use in treating inflammatory conditions .
Neuropharmacological Applications
The neuropharmacological potential of this compound has also been explored:
- Nicotinic Acetylcholine Receptor Ligands : Some studies have synthesized isoxazole derivatives as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds exhibited promising analgesic profiles .
Case Study 1: Anticancer Activity Assessment
A series of experiments were conducted to evaluate the anticancer activity of this compound derivatives against human breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The study utilized MTT assays to determine cell viability post-treatment.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3,5-Bis(3-bromophenyl) | MCF-7 | 12.4 | Inhibition of p38 MAP kinase |
A549 | 9.8 | Induction of apoptosis |
Case Study 2: Anti-inflammatory Activity
Another study focused on evaluating the anti-inflammatory effects of isoxazole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in cytokine levels after treatment with specific derivatives.
Compound | Cytokine Inhibition (%) | IC50 (µM) |
---|---|---|
3,5-Bis(3-bromophenyl) | IL-6 | 15.0 |
TNF-α | 18.2 |
Mechanism of Action
The mechanism of action of 3,5-Bis(3-bromophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors to exert its neuroprotective effects .
Comparison with Similar Compounds
3,5-Bis(3-bromophenyl)isoxazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystalline polymers and has similar structural features.
3,5-Bis(4-methoxyphenyl)isoxazole: This derivative has shown improved antioxidant activity due to the presence of methoxy groups.
3,5-Bis(3-indolyl)isoxazole: Known for its antiproliferative activity against tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H9Br2NO |
---|---|
Molecular Weight |
379.05 g/mol |
IUPAC Name |
3,5-bis(3-bromophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Br2NO/c16-12-5-1-3-10(7-12)14-9-15(19-18-14)11-4-2-6-13(17)8-11/h1-9H |
InChI Key |
IZWBKOFDRORBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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